molecular formula C17H16N2O2S3 B3007908 (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1705763-19-4

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B3007908
CAS No.: 1705763-19-4
M. Wt: 376.51
InChI Key: GCPAGCYROWASIC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including thiophene, isoxazole, and thiazepane rings. Thiophene is a five-membered ring with one sulfur atom, isoxazole is a five-membered ring with one oxygen and one nitrogen atom, and thiazepane is a seven-membered ring with one nitrogen and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Synthesis Techniques : Research into novel compounds with structural similarities to "(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone" has led to the development of new synthesis methodologies. For instance, the synthesis of pyrrolo[1,2-c][1.3]benzodiazepine analogues has been described, highlighting a multi-step process involving thiophosgene and cyclisation reactions (Rotas, Kimbaris, & Varvounis, 2011).

  • Spectral Characterization and DFT Studies : Spectral characterization and density functional theory (DFT) studies have been employed to understand the structural and electronic properties of thiazolyl and thiophene-based compounds. Such research provides insights into the equilibrium geometry, bonding features, and potential reactivity of these molecules (Shahana & Yardily, 2020).

Biological Activities and Applications

  • Antitumor Activity : The synthesis and evaluation of thiazolyl and thiophene derivatives have shown promising antitumor activities. Compounds synthesized through specific routes have demonstrated inhibitory effects on various cancer cell lines, indicating their potential as novel anticancer agents (Bhole & Bhusari, 2011).

  • Anticancer Evaluation of Thiophene-Quinoline Derivatives : The development of thiophene-quinoline derivatives has been explored for their anticancer properties. These compounds have been subjected to cytotoxicity screening against human cancer cell lines, revealing certain derivatives as potent and selective cytotoxic agents. The study also delves into structure-activity relationships (SAR) to understand the influence of different substituents on anticancer activity (Othman et al., 2019).

  • Antimicrobial and Antioxidant Activities : Research into thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives has unveiled their potential antimicrobial and antioxidant activities. The synthesis of these compounds through a one-pot cyclocondensation process and their subsequent evaluation against various microbial cultures highlight the role of structural modifications in enhancing biological activities (Litvinchuk et al., 2021).

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S3/c20-17(12-11-13(21-18-12)14-3-1-8-22-14)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPAGCYROWASIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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